![molecular formula C20H24N2O2 B3851745 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide
Overview
Description
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide, also known as BGB-324, is a small molecule inhibitor that targets Axl, a receptor tyrosine kinase. Axl is known to play a role in cancer progression, metastasis, and resistance to therapy. BGB-324 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
Mechanism of Action
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide targets Axl, a receptor tyrosine kinase that is overexpressed in many types of cancer. Axl plays a role in promoting tumor growth, invasion, and metastasis, as well as mediating resistance to chemotherapy and immunotherapy. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide binds to the catalytic domain of Axl and inhibits its activity, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the activation of downstream signaling pathways that are involved in tumor growth and metastasis, such as PI3K/Akt and MAPK/ERK. It also promotes apoptosis, or programmed cell death, in cancer cells. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been shown to decrease the number of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide is its specificity for Axl, which reduces off-target effects and toxicity. It has also been shown to enhance the efficacy of chemotherapy and immunotherapy, making it a promising combination therapy. However, one limitation is that it may not be effective in all types of cancer, as Axl expression varies between different tumor types. Additionally, the optimal dose and schedule of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide in clinical trials is still being determined.
Future Directions
There are several future directions for the development of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide. One area of research is the identification of biomarkers that can predict response to 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide, which would allow for personalized treatment. Another direction is the investigation of 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide in combination with other targeted therapies, such as EGFR inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective Axl inhibitors is ongoing, which may improve the efficacy and reduce the toxicity of this class of drugs.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of various cancers, including lung, breast, pancreatic, and ovarian cancers. It has been shown to inhibit tumor growth, invasion, and metastasis, as well as enhance the efficacy of chemotherapy and immunotherapy. 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide has also been investigated for its potential use in other diseases, such as fibrosis and viral infections.
properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-20(23)18-10-12-22(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJAZUNMNLNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)benzyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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